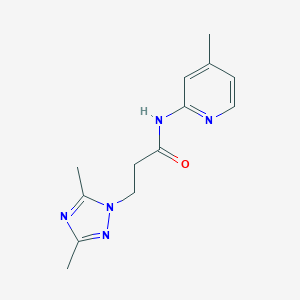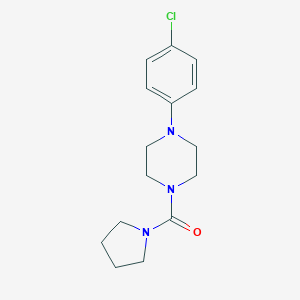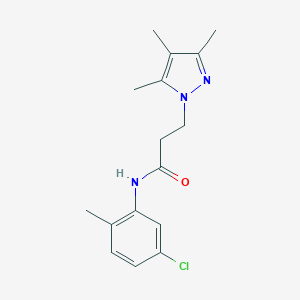
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, commonly known as DCTB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found throughout the body, especially in the brain. DCTB has gained popularity among researchers due to its potential applications in scientific research.
作用机制
DCTB exerts its effects by binding to and activating the cannabinoid receptors. This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes, including pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
DCTB has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent analgesic, anti-inflammatory, and antiemetic agent. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using DCTB in scientific research is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DCTB is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving DCTB. One area of interest is the development of novel drugs that target the cannabinoid receptors for the treatment of various diseases. Another area of interest is the study of the role of the cannabinoid receptors in the regulation of immune function and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTB and its potential applications in scientific research.
合成方法
DCTB can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using chromatographic techniques.
科学研究应用
DCTB has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. DCTB has also been used to study the CB2 receptor, which is found primarily in immune cells and is involved in the regulation of inflammation and immune function.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9(21-12(4)10(2)11(3)20-21)5-16(22)19-15-7-13(17)6-14(18)8-15/h6-9H,5H2,1-4H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBCMZPPDSZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500294.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B500295.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)






